molecular formula C15H21BrN2O2 B4803697 4-bromo-N'-octanoylbenzohydrazide

4-bromo-N'-octanoylbenzohydrazide

Cat. No.: B4803697
M. Wt: 341.24 g/mol
InChI Key: WGENLLJXNAQPNM-UHFFFAOYSA-N
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Description

4-Bromo-N'-octanoylbenzohydrazide is a hydrazone derivative characterized by a benzohydrazide backbone substituted with a bromine atom at the para position (C4) and an octanoyl group (C8 acyl chain) at the N'-position. These derivatives are synthesized via condensation reactions between substituted benzohydrazides and aldehydes or ketones . The bromine substituent enhances electronic effects and bioactivity, while the acyl/hydrazone moiety facilitates coordination with metal ions and participation in hydrogen bonding .

Properties

IUPAC Name

4-bromo-N'-octanoylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-2-3-4-5-6-7-14(19)17-18-15(20)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGENLLJXNAQPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NNC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-octanoylbenzohydrazide typically involves the following steps:

    Preparation of 4-bromobenzohydrazide: This can be achieved by reacting 4-bromobenzoic acid with hydrazine hydrate under reflux conditions.

    Acylation: The resulting 4-bromobenzohydrazide is then acylated with octanoyl chloride in the presence of a base such as pyridine or triethylamine to yield 4-bromo-N’-octanoylbenzohydrazide.

Industrial Production Methods

While specific industrial production methods for 4-bromo-N’-octanoylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-octanoylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and oxone.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Azides or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

4-bromo-N’-octanoylbenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-bromo-N’-octanoylbenzohydrazide depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their physicochemical characteristics:

Compound Name Substituent at N' Position Molecular Formula Key Structural Features References
4-Bromo-N'-(pyridin-4-ylmethylene)benzohydrazide Pyridin-4-ylmethylene C₁₃H₁₀BrN₃O Planar structure with intramolecular H-bonding
4-Bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide (D13) 3,5-Dibromo-2-hydroxybenzylidene C₁₄H₉Br₃N₂O₃ Enhanced halogen bonding; antifungal activity
4-Bromo-N'-(4-bromobenzoyl)benzohydrazide 4-Bromobenzoyl C₁₄H₁₀Br₂N₂O₂ Symmetric di-brominated structure; OLED precursor
4-Bromo-N'-(dichlorophenylmethylidene)benzohydrazide 3,5-Dichloro-2-hydroxyphenylmethylidene C₁₅H₁₃BrCl₂N₂O₃ Octahedral coordination in metal complexes

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, NO₂): Increase thermal stability and dipole moments, as seen in D13’s strong antifungal activity .
  • Hydrogen Bonding : Pyridine-containing derivatives (e.g., pyridin-4-ylmethylene) exhibit planar conformations with intramolecular N–H⋯N bonds, enhancing crystal packing .
  • Metal Coordination : Hydrazones with hydroxyl or carbonyl groups form stable complexes with Co(III), Mn(II), and V(V), improving catalytic and antimicrobial properties .
Antibacterial and Antifungal Performance
Compound Target Microorganisms MIC (μg/mL) Key Findings References
4-Bromo-N'-(pyridin-4-ylmethylene)benzohydrazide E. coli, P. aeruginosa 3.13 (for E. coli) Strong activity due to pyridine’s π-π interactions
D13 (4-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)-benzohydrazide) Sporothrix spp., Candida albicans 0.5–2.0 Disrupts fungal cell membranes; low mammalian toxicity
4-Bromo-N'-(3-phenylallylidene)benzohydrazide B. subtilis, S. aureus 1.67 (pMICam) Superior to tetrandrine and 5-fluorouracil

Notable Trends:

  • Halogen-rich derivatives (e.g., D13) exhibit broad-spectrum antifungal activity due to membrane disruption and sphingolipid accumulation .
  • Pyridine-containing analogs show Gram-negative selectivity, attributed to enhanced permeability through bacterial outer membranes .
Anticancer Activity
  • Derivatives like 4-bromo-N'-(5-oxopentylidene)benzohydrazide demonstrate IC₅₀ values as low as 1.20 μM against cancer cell lines, outperforming 5-fluorouracil (IC₅₀ = 4.6 μM) .

Crystal Structure and Supramolecular Interactions

Compound Dihedral Angle (°) Hydrogen Bonding Network References
(E)-4-Bromo-N'-(2-nitrobenzylidene)benzohydrazide 4.1 Chains via N–H⋯O bonds along [100] direction
4-Bromo-N'-(3,5-dichloro-2-hydroxyphenyl)benzohydrazide 8.2 Layers via O–H⋯O and N–H⋯Cl interactions

Insights :

  • Smaller dihedral angles (e.g., 4.1° in ) correlate with tighter crystal packing and higher melting points.
  • Intermolecular hydrogen bonds enhance stability and influence solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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